Hydroxylamine-d3 (hydrochloride)
CAS No.:
Cat. No.: VC16627170
Molecular Formula: ClH4NO
Molecular Weight: 72.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | ClH4NO |
|---|---|
| Molecular Weight | 72.51 g/mol |
| IUPAC Name | [(2H)hydroxy](2H2)amine;hydrochloride |
| Standard InChI | InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D |
| Standard InChI Key | WTDHULULXKLSOZ-IVOPKOEESA-N |
| Isomeric SMILES | [2H]N([2H])O[2H].Cl |
| Canonical SMILES | NO.Cl |
Introduction
Chemical Structure and Isotopic Composition
Table 1: Comparative Properties of Hydroxylamine-d3 Deuteriochloride and Hydroxylamine Hydrochloride
| Property | Hydroxylamine-d3 Deuteriochloride | Hydroxylamine Hydrochloride |
|---|---|---|
| Molecular Formula | ClD₄NO | NH₂OH·HCl |
| Molecular Weight (g/mol) | 73.516 | 69.49 |
| CAS Number | 15588-23-5 | 5470-11-1 |
| Isotopic Purity | ≥98 atom% D | N/A |
Spectroscopic Characterization
Deuterium nuclear magnetic resonance (²H NMR) confirms the positions of deuterium substitution, while mass spectrometry (MS) verifies the molecular weight and isotopic distribution . Elemental analysis ensures stoichiometric accuracy and the absence of protonated impurities .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via the reaction of deuterated ammonia (ND₃) with deuterated nitrous acid (DNO₂) under controlled conditions :
Repeated crystallization or distillation achieves isotopic purity ≥98 atom% D .
Industrial Manufacturing
Industrial production employs deuterium gas (D₂) to replace hydrogen atoms in precursor compounds. Specialized equipment ensures high purity and yield, with stringent controls to handle deuterium safely .
Physicochemical Properties
Thermal Stability
Hydroxylamine-d3 deuteriochloride decomposes above 151°C, similar to its non-deuterated analog . Its hygroscopic nature necessitates storage in airtight containers at +15°C to +25°C .
Solubility and Reactivity
The compound exhibits high solubility in water (560 g/L at 20°C) and lower alcohols, mirroring the solubility profile of hydroxylamine hydrochloride . Its aqueous solutions are acidic, with a pH of 2.5–3.5 at 50 mg/mL .
Applications in Scientific Research
Mass Spectrometry
As a stable isotopic internal standard, hydroxylamine-d3 deuteriochloride enhances the accuracy of quantitative analyses. For example, in liquid chromatography-mass spectrometry (LC-MS), it corrects for matrix effects and ionization variability, improving sensitivity by up to 30% .
Metabolic Tracing
Deuterium labeling allows researchers to track metabolic pathways in vivo. In one study, the compound was used to monitor the incorporation of deuterium into biomolecules, elucidating drug metabolism kinetics .
Organic Synthesis
Hydroxylamine-d3 deuteriochloride facilitates the synthesis of deuterated oximes from ketones and aldehydes. These oximes serve as intermediates in pharmaceuticals, enabling the production of isotopically labeled drugs for pharmacokinetic studies .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound acts as a selective monoamine oxidase (MAO) inhibitor, modulating platelet aggregation and neurotransmitter metabolism . Its deuterated form offers enhanced stability in kinetic studies, reducing interference from protonated analogs .
Antimicrobial Effects
While non-deuterated hydroxylamine hydrochloride exhibits antimicrobial activity by disrupting cell wall synthesis, the deuterated form’s effects remain under investigation . Preliminary data suggest similar mechanisms but altered pharmacokinetics due to isotopic substitution .
Recent Advances and Future Directions
Analytical Chemistry
A 2025 study demonstrated the compound’s utility in quantifying carbonyl compounds in pharmaceutical formulations, achieving a detection limit of 0.1 ppm . This method leverages deuterated standards to minimize background noise .
Drug Development
Researchers are exploring hydroxylamine-d3 deuteriochloride as a precursor for deuterated drugs, which often exhibit improved metabolic stability and bioavailability .
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